molecular formula C19H31N3O2 B11804595 tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11804595
M. Wt: 333.5 g/mol
InChI Key: XKINFBBWQYTCNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate is an organic compound with the molecular formula C18H30N3O2. This compound is a derivative of piperidine and pyridine, featuring a tert-butyl ester group. It is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-(diethylamino)pyridin-3-yl piperidine.

    Reaction with tert-Butyl Chloroformate: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester group.

    Purification: The final product is purified using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability, while the tert-butyl ester group enhances lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate is unique due to the presence of the diethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities.

Properties

Molecular Formula

C19H31N3O2

Molecular Weight

333.5 g/mol

IUPAC Name

tert-butyl 2-[6-(diethylamino)pyridin-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C19H31N3O2/c1-6-21(7-2)17-12-11-15(14-20-17)16-10-8-9-13-22(16)18(23)24-19(3,4)5/h11-12,14,16H,6-10,13H2,1-5H3

InChI Key

XKINFBBWQYTCNK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C2CCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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